tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

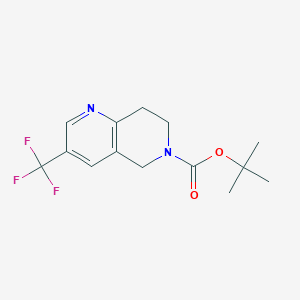

tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core substituted with a trifluoromethyl group at position 3 and a tert-butyl carbamate group at position 4. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in drug discovery, particularly for anticancer and antiviral agents .

Properties

IUPAC Name |

tert-butyl 3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-5-4-11-9(8-19)6-10(7-18-11)14(15,16)17/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYVHAWMHWYFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730491 | |

| Record name | tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-26-5 | |

| Record name | 1,1-Dimethylethyl 7,8-dihydro-3-(trifluoromethyl)-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624734-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves radical trifluoromethylation, a process that has seen significant advancements in recent years . This method typically employs photoredox catalysis, which uses visible light to drive the reaction. The reaction conditions are generally mild and can be performed at room temperature using fluorescent light bulbs, blue LED lamps, or even natural sunlight . Industrial production methods for this compound would likely involve scaling up these laboratory procedures while ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes such as eosin Y . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the introduction or modification of functional groups on the naphthyridine ring.

Scientific Research Applications

Antidiabetic Effects

Research has indicated that derivatives of naphthyridine, including tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, may exhibit antidiabetic properties. A notable patent (WO2003027113A1) discusses the use of naphthyridine derivatives as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to decreased blood glucose levels, making these compounds potential candidates for diabetes treatment .

Structure-Activity Relationship (SAR)

The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, which are critical for drug efficacy. Studies have shown that modifications in the naphthyridine structure can significantly affect biological activity. For instance, variations in substituents at specific positions can lead to improved potency against target enzymes .

Synthetic Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows chemists to explore various synthetic pathways for developing new compounds with desired biological activities.

Biological Studies

The compound is also utilized in biological assays to study its interaction with various biological targets. Its application in high-throughput screening (HTS) has been explored to identify potential therapeutic agents against metabolic disorders .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Antidiabetic drug development through enzyme inhibition |

| Synthetic Chemistry | Intermediate for synthesizing novel compounds |

| Biological Research | Assays for interaction studies with biological targets |

Case Study 1: Antidiabetic Drug Development

A study published in a pharmaceutical journal highlighted the efficacy of naphthyridine derivatives as alpha-glucosidase inhibitors. The research demonstrated that compounds similar to this compound could reduce postprandial blood glucose levels effectively in animal models .

Case Study 2: Synthesis and Characterization

In another study focusing on synthetic methodologies, researchers successfully synthesized this compound and characterized it using NMR and mass spectrometry. They explored its potential as a building block for more complex medicinal chemistry projects aimed at treating metabolic diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . The specific molecular pathways involved depend on the particular application and target molecule, but the general principle is that the trifluoromethyl group improves the compound’s overall efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at position 3 of the 1,6-naphthyridine core. A comparative analysis is provided below:

Physicochemical Properties

- Solubility : The trifluoromethyl derivative is less polar than nitro or halo analogs, favoring organic solvents (e.g., DCM, THF). Chloro and bromo analogs show similar solubility profiles .

- Stability : The tert-butyl ester group protects against hydrolysis in all analogs. The trifluoromethyl group enhances thermal stability compared to nitro derivatives, which may decompose under acidic conditions .

- Spectroscopic Data :

Biological Activity

tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 624734-26-5) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 302.3 g/mol. Its structure features a naphthyridine core with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antitumor Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, compounds similar to tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine have been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in tumorigenesis. Inhibition of these enzymes leads to reduced cellular proliferation associated with malignancies .

Table 1: Antitumor Activity of Naphthyridine Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.01 | PI3K inhibition |

| Compound B | 0.17 | Akt pathway inhibition |

| tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine | TBD | TBD |

Anti-inflammatory Effects

In addition to its antitumor properties, research has highlighted the anti-inflammatory potential of naphthyridine derivatives. The compound has been evaluated for its ability to inhibit inflammatory cytokines and enzymes such as COX-2. For example, certain analogs demonstrated significant inhibition rates comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | % Inhibition at 1 mM | Reference Drug Comparison |

|---|---|---|

| tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine | TBD | Diclofenac (90.21%) |

| Compound C | 93.80% | Celecoxib |

The biological activity of tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine is primarily attributed to its interaction with specific molecular targets involved in signaling pathways related to cancer and inflammation. The trifluoromethyl group enhances binding affinity to target proteins and modulates their activity.

Case Studies

Several studies have explored the therapeutic potential of naphthyridine derivatives:

- Study on Antitumor Efficacy : A recent investigation demonstrated that specific naphthyridine analogs exhibited potent antitumor effects in vitro against various cancer cell lines by inducing apoptosis through PI3K/Akt pathway modulation .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of naphthyridine derivatives in animal models, showing significant reductions in edema and inflammatory markers compared to control groups .

Safety and Toxicity

Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies on related compounds suggest a favorable safety profile; however, detailed toxicological evaluations specific to tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine are necessary to establish its clinical viability.

Q & A

How can researchers optimize the yield of Pd-catalyzed cyclization reactions for this compound?

Advanced

Key variables include catalyst loading, ligand choice, and solvent. Evidence shows that 2.5 mol% Pd₂(dba)₃ with 17.5 mol% PA-(4-(CO₂Et)C₆H₄) ligand in dioxane at 130°C improves yield . Lower yields may arise from incomplete ligand coordination or side reactions. Pre-activating the catalyst or using additives like Et₃N to scavenge acids can enhance efficiency. Scaling reactions while maintaining reagent stoichiometry and thermal uniformity is critical .

What spectroscopic techniques are used to confirm the structure and purity of this compound?

Basic

1H NMR (DMSO-d₆) resolves aromatic protons (δ 8.73 ppm for trifluoromethyl-substituted protons) and tert-butyl groups (δ 1.4 ppm) . IR confirms carbonyl stretches (1720 cm⁻¹ for ester groups) . Single-crystal X-ray diffraction (via SHELXL refinement) validates stereochemistry and bond lengths .

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 8.73 (d, J=2.4 Hz, aromatic H) | |

| IR | 1720 cm⁻¹ (C=O stretch) | |

| X-ray diffraction | SHELXL refinement |

How do researchers address discrepancies in reaction yields during scale-up?

Advanced

Contradictions arise from heat transfer inefficiencies or mixing limitations. Evidence suggests using high-boiling solvents (e.g., dioxane) and controlled heating rates to mitigate exotherms . Parallel microscale trials identify optimal conditions before scaling. For example, maintaining 0.3 M concentration in dioxane prevents viscosity-related issues . Post-reaction FCC (flash column chromatography) with tailored eluents (e.g., PhMe:acetone) improves purity .

What safety protocols are critical when handling tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

Basic

Follow SDS guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid dust inhalation . Store at room temperature in airtight containers. First-aid measures include rinsing exposed skin with water and seeking medical attention if ingested .

How can stereochemical ambiguities in intermediates be resolved during synthesis?

Advanced

Chiral HPLC or X-ray crystallography resolves stereochemistry. For example, single-crystal X-ray data (collected with SHELX programs) confirmed the structure of tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate . Chiral auxiliaries or asymmetric catalysis may also enforce stereoselectivity in coupling steps .

What role does this compound play in medicinal chemistry research?

Advanced

It serves as a precursor for bioactive molecules. In Example 7F of a European patent, the compound is linked to benzazepine derivatives for targeted therapies . Similarly, tert-butyl 2-amino derivatives are intermediates for 5-deaza antifolates with antitumor activity .

How do researchers analyze reaction mechanisms for trifluoromethyl group incorporation?

Advanced

Mechanistic studies use isotopic labeling (e.g., 19F NMR) or computational modeling. Evidence suggests Pd-mediated C–F bond activation or radical pathways for trifluoromethylation . Kinetic experiments (varying trifluoromethyl reagent stoichiometry) differentiate between concerted and stepwise mechanisms .

What strategies improve the stability of tert-butyl esters during storage?

Basic

Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Avoid prolonged exposure to humidity or acidic/basic conditions . Purity assessments via HPLC ensure degradation products (e.g., free carboxylic acids) are minimized .

How is this compound used in high-throughput screening?

Advanced

Automated synthesis platforms couple the compound with diverse pharmacophores via amide or Suzuki couplings. For example, parallel reactions with boronic acids (e.g., 4-formylphenylboronic acid pinacol ester) generate libraries for kinase inhibition assays . LC-MS monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.